

Application of FR 113680 in rat tracheal plasma extravasation models.

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Compound of Interest

Compound Name: FR 113680

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Application of FR 113680 in Rat Tracheal Plasma Extravasation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, such as Substance P (SP), are neuropeptides released from sensory nerve endings in the airways that play a crucial role in neurogenic inflammation. Activation of NK1 receptors by Substance P leads to a variety of inflammatory responses, including increased vascular permeability and plasma extravasation, which contribute to airway edema. This document provides detailed application notes and protocols for the use of **FR 113680** in a rat model of tracheal plasma extravasation, a key preclinical model for assessing the therapeutic potential of NK1 receptor antagonists in airway inflammatory diseases. The primary focus is on cigarette smoke-induced plasma extravasation, a model relevant to chronic obstructive pulmonary disease (COPD) and other smoking-related airway pathologies.

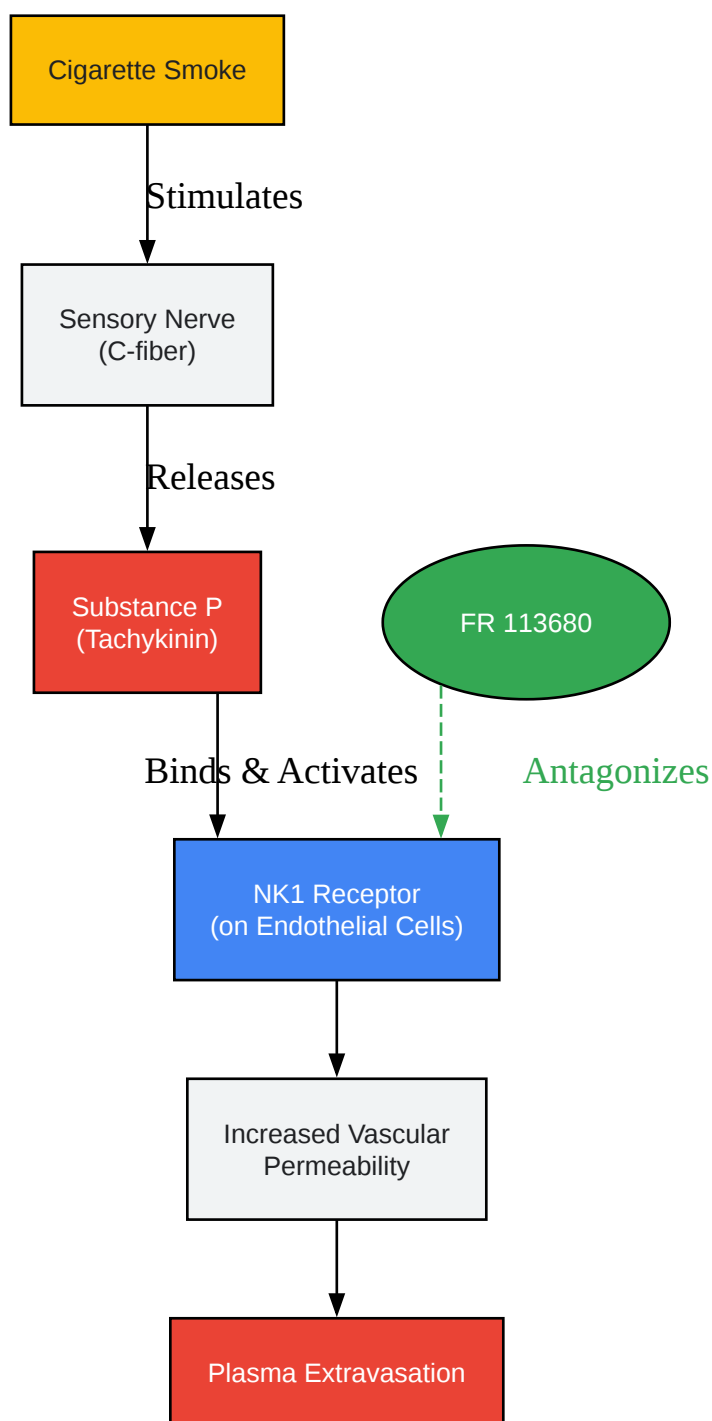
Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of **FR 113680** on induced plasma extravasation in the rat trachea.

Inducing Agent	FR 113680 Dose (i.v.)	Effect on Plasma Extravasation	Reference
Cigarette Smoke	32 mg/kg	Significant inhibition	[1]
Substance P	Not specified in abstract	Reduction	[1]
Neurokinin A (NKA)	Not specified in abstract	Reduction	[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for cigarette smoke-induced plasma extravasation and the inhibitory action of **FR 113680**.



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FR 113680 blocks Substance P-mediated plasma extravasation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of **FR 113680** in a rat model of tracheal plasma extravasation.

Animal Model and Preparation

- Species: Male Wistar rats are commonly used for this model.
- Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent (e.g., pentobarbital sodium). The level of anesthesia should be sufficient to suppress spontaneous respiration, as the animals will be mechanically ventilated.
- Surgical Preparation:
 - The trachea is exposed through a midline cervical incision.
 - An endotracheal tube is inserted and secured.
 - The animals are connected to a small animal ventilator.
 - A jugular vein is cannulated for the intravenous administration of Evans blue dye and **FR 113680**.

Induction of Tracheal Plasma Extravasation

- Exposure: A standardized method for cigarette smoke exposure should be employed. This typically involves connecting the endotracheal tube to a smoke exposure system that delivers a controlled volume and concentration of cigarette smoke.
- Protocol: A common protocol involves exposing the rats to the smoke from a set number of cigarettes over a defined period.
- Administration: A solution of Substance P is administered intravenously via the cannulated jugular vein to induce plasma extravasation.

Administration of FR 113680

- Formulation: **FR 113680** should be dissolved in a suitable vehicle for intravenous administration.

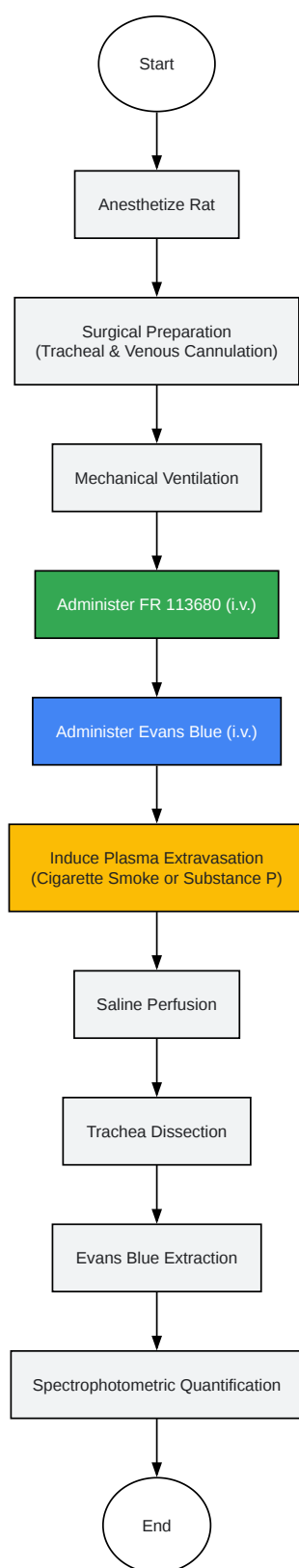
- Dosing: Based on available data, an effective dose is 32 mg/kg administered intravenously. [1] It is recommended to administer **FR 113680** a few minutes prior to the induction of plasma extravasation.

Quantification of Plasma Extravasation using Evans Blue Dye

- Evans Blue Injection: A solution of Evans blue dye (e.g., 20-30 mg/kg) is injected intravenously. Evans blue binds to serum albumin and is used as a marker for plasma protein extravasation.
- Circulation Time: The dye is allowed to circulate for a specified period (e.g., 5-10 minutes) to ensure adequate distribution.
- Perfusion: To remove intravascular Evans blue, the animal is perfused with saline via the aorta until the effluent from the right atrium is clear.
- Tissue Collection: The trachea is carefully dissected, removed, and blotted dry.
- Dye Extraction: The trachea is incubated in a solvent (e.g., formamide) to extract the extravasated Evans blue dye. The incubation is typically carried out for 24 hours at room temperature or a shorter period at an elevated temperature (e.g., 60°C).
- Quantification: The concentration of Evans blue in the formamide extract is determined spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 620 nm). The amount of extravasated dye is usually expressed as µg of Evans blue per mg of wet tissue weight.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of **FR 113680** in a rat tracheal plasma extravasation model.



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References

- 1. Effects of FR 113680 and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
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